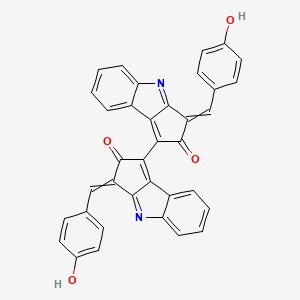![molecular formula C19H17N3 B1195646 5,7-dimethyl-3-(4-methylphenyl)-3H-pyrido[4,3,2-de]quinazoline](/img/structure/B1195646.png)
5,7-dimethyl-3-(4-methylphenyl)-3H-pyrido[4,3,2-de]quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LSM-20487 is a pyridopyrimidine.
Scientific Research Applications
Optoelectronic Applications
Quinazolines, including derivatives like 5,7-dimethyl-3-(4-methylphenyl)-3H-pyrido[4,3,2-de]quinazoline, have been extensively studied for their applications in the field of optoelectronics. These compounds are known for their luminescent properties, making them suitable for use in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of quinazoline fragments into π-extended conjugated systems enhances the creation of novel optoelectronic materials, with polyhalogen derivatives serving as major starting materials for fluorescent quinazolines. These derivatives are also explored for their electroluminescent properties, contributing to the development of organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. Additionally, quinazoline derivatives are of interest as potential structures for nonlinear optical materials and colorimetric pH sensors, highlighting their versatility in optoelectronic applications (Lipunova et al., 2018).
Medicinal Chemistry
In the realm of medicinal chemistry, quinazoline and its derivatives, such as 5,7-dimethyl-3-(4-methylphenyl)-3H-pyrido[4,3,2-de]quinazoline, are recognized for their broad spectrum of biological activities. These compounds are found in more than 200 naturally occurring alkaloids and are the basis for developing new potential medicinal agents. The stability of the quinazolinone nucleus has inspired the introduction of many bioactive moieties, leading to the creation of compounds with antibacterial activity against various pathogens. This highlights the compound's significant role in medicinal chemistry and its potential in developing new therapeutic agents (Tiwary et al., 2016).
Anticancer Activity
Quinazoline derivatives are extensively studied for their anticancer properties. These compounds are known to inhibit a wide range of biological targets, including epidermal growth factor receptors (EGFR), which are crucial in cancer therapy. The structural diversity of quinazoline derivatives allows for the targeting of various proteins involved in cancer progression, making them promising candidates for anticancer drugs. The development of novel quinazoline compounds remains a vibrant field of research, given their potential in cancer treatment (Ravez et al., 2015).
properties
Product Name |
5,7-dimethyl-3-(4-methylphenyl)-3H-pyrido[4,3,2-de]quinazoline |
|---|---|
Molecular Formula |
C19H17N3 |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
7,10-dimethyl-4-(4-methylphenyl)-2,4,8-triazatricyclo[7.3.1.05,13]trideca-1(13),2,5,7,9,11-hexaene |
InChI |
InChI=1S/C19H17N3/c1-12-4-7-15(8-5-12)22-11-20-16-9-6-13(2)19-18(16)17(22)10-14(3)21-19/h4-11H,1-3H3 |
InChI Key |
AKUBAYRXIKBKMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=NC3=C4C2=CC(=NC4=C(C=C3)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



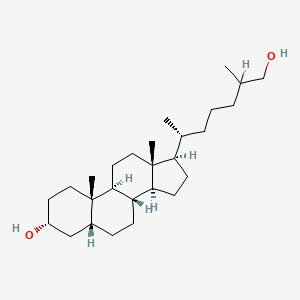
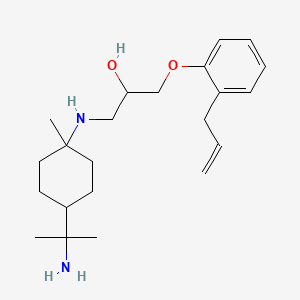
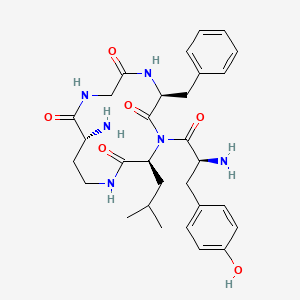
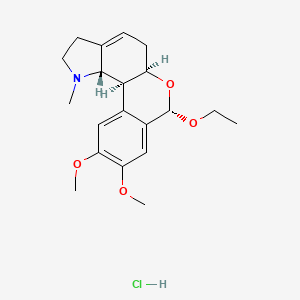
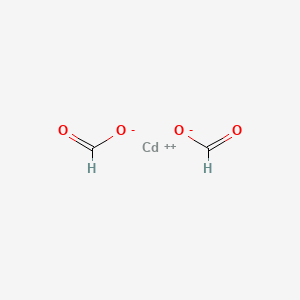
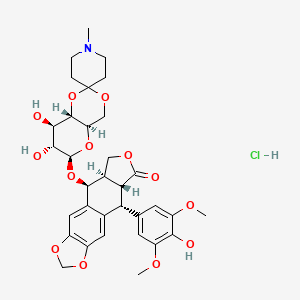
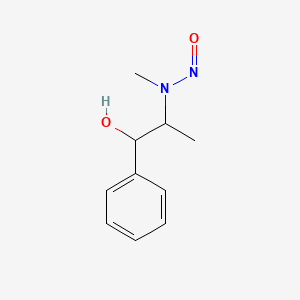
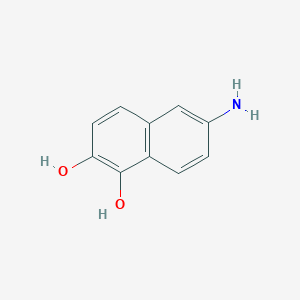
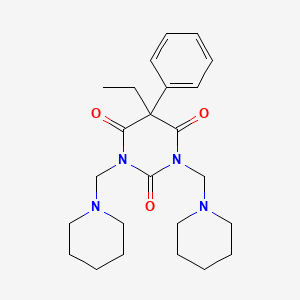

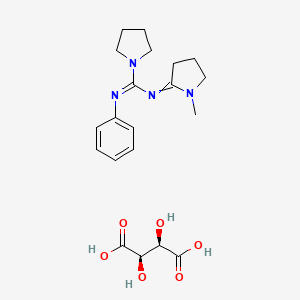
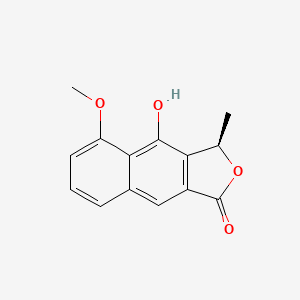
![1h,3h-Pyrrolo[1,2-c]thiazole-7-carboxamide, 3-(3-pyridinyl)-](/img/structure/B1195584.png)
